molecular formula C10H9FO5S B15299249 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid

6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid

Cat. No.: B15299249
M. Wt: 260.24 g/mol
InChI Key: OLQOEQBRRZTUNZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the benzopyran framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the formation of the C–SO₂F bond . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of sulfonyl fluorides, including 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of the fluorosulfonylation reactions. The use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as electrophilic “FSO₂⁺” synthons are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.

    Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.

    Biology: Employed in the development of bioorthogonal reactions and as a probe for studying biological systems.

    Medicine: Investigated for its potential as a drug candidate due to its ability to form stable covalent bonds with biological targets.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves the formation of covalent bonds with target molecules. The fluorosulfonyl group is highly reactive and can form stable sulfonamide bonds with nucleophilic residues in proteins and other biomolecules. This reactivity is exploited in bioorthogonal chemistry to label and track biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Bis(trifluoromethyl)sulfonyl imide (TFSI)
  • Bis(fluorosulfonyl)imide (FSI)
  • Trifluoromethanesulfonate (triflate, TF)
  • Nonafluorobutanesulfonate (NF)

Comparison

6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to its benzopyran framework combined with the fluorosulfonyl group. This combination provides distinct reactivity and stability compared to other sulfonyl fluorides. For instance, TFSI and FSI are primarily used in ionic liquids and have different applications compared to the benzopyran derivative .

Properties

Molecular Formula

C10H9FO5S

Molecular Weight

260.24 g/mol

IUPAC Name

6-fluorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C10H9FO5S/c11-17(14,15)7-2-4-8-6(5-7)1-3-9(16-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)

InChI Key

OLQOEQBRRZTUNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)F)OC1C(=O)O

Origin of Product

United States

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